N-(3-cyanothiophen-2-yl)-1-(4-fluorobenzoyl)piperidine-4-carboxamide
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Overview
Description
“N-(3-cyanothiophen-2-yl)-1-(4-fluorobenzoyl)piperidine-4-carboxamide” is a synthetic organic compound that belongs to the class of piperidine carboxamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3-cyanothiophen-2-yl)-1-(4-fluorobenzoyl)piperidine-4-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 4-fluorobenzoyl group: This step often involves acylation reactions using 4-fluorobenzoyl chloride and a suitable base.
Attachment of the 3-cyanothiophen-2-yl group: This can be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions might target the nitrile group, converting it to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce primary amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “N-(3-cyanothiophen-2-yl)-1-(4-fluorobenzoyl)piperidine-4-carboxamide” would depend on its specific biological target. Generally, compounds like this might interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- N-(3-cyanothiophen-2-yl)-1-(4-chlorobenzoyl)piperidine-4-carboxamide
- N-(3-cyanothiophen-2-yl)-1-(4-methylbenzoyl)piperidine-4-carboxamide
Uniqueness
The presence of the 4-fluorobenzoyl group in “N-(3-cyanothiophen-2-yl)-1-(4-fluorobenzoyl)piperidine-4-carboxamide” might confer unique properties, such as increased lipophilicity or altered electronic effects, which could influence its biological activity and chemical reactivity.
Properties
Molecular Formula |
C18H16FN3O2S |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
N-(3-cyanothiophen-2-yl)-1-(4-fluorobenzoyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C18H16FN3O2S/c19-15-3-1-13(2-4-15)18(24)22-8-5-12(6-9-22)16(23)21-17-14(11-20)7-10-25-17/h1-4,7,10,12H,5-6,8-9H2,(H,21,23) |
InChI Key |
ANYAIIHQTAOSDH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=C(C=CS2)C#N)C(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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